

An In-Depth Technical Guide to 4-Bromoquinoline-6-carbonitrile

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Compound of Interest

Compound Name: **4-Bromoquinoline-6-carbonitrile**

Cat. No.: **B1339123**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinoline-6-carbonitrile is a halogenated quinoline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a quinoline core substituted with a bromine atom and a nitrile group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The presence of the bromo and cyano functional groups offers strategic points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of **4-Bromoquinoline-6-carbonitrile**, including its chemical properties, synthesis, potential suppliers, and an exploration of its anticipated biological activities based on related compounds.

Chemical Properties and CAS Number

4-Bromoquinoline-6-carbonitrile is identified by the Chemical Abstracts Service (CAS) number 642477-82-5. Its molecular formula is $C_{10}H_5BrN_2$, and it has a molecular weight of 233.07 g/mol. The structure consists of a quinoline ring system with a bromine atom at the 6-position and a nitrile group at the 4-position.

Property	Value
CAS Number	642477-82-5
Molecular Formula	C ₁₀ H ₅ BrN ₂
Molecular Weight	233.07 g/mol
Synonyms	4-Bromo-6-cyanoquinoline

Suppliers

A number of chemical suppliers offer **4-Bromoquinoline-6-carbonitrile** for research and development purposes. The availability, purity, and quantity may vary among suppliers.

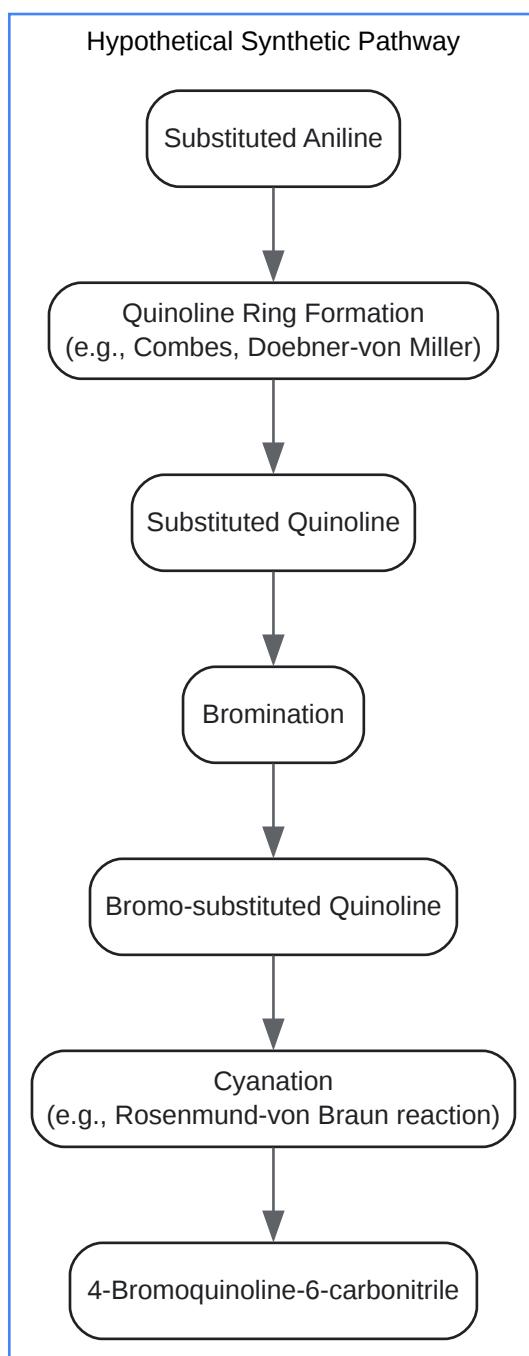
Supplier	Website
American Elements	--INVALID-LINK--
Aaron Chemicals LLC	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Bromoquinoline-6-carbonitrile** is not readily available in publicly accessible literature, its synthesis can be inferred from established methods for preparing substituted quinolines. A plausible synthetic route would likely involve a multi-step process.

One potential strategy involves the construction of the quinoline ring system followed by functional group interconversion. For instance, a suitable starting material could be a substituted aniline that undergoes a cyclization reaction, such as the Combes or Doebner-von Miller reaction, to form the quinoline core. Subsequent bromination and cyanation steps would then be employed to introduce the desired functional groups at the appropriate positions.

A general workflow for the synthesis could be conceptualized as follows:



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Caption: A hypothetical synthetic pathway for **4-Bromoquinoline-6-carbonitrile**.

A key transformation in such a synthesis would be the introduction of the nitrile group. The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide, is a classic and effective method for this purpose.

Reactivity

The reactivity of **4-Bromoquinoline-6-carbonitrile** is dictated by its functional groups and the electron distribution within the quinoline ring.

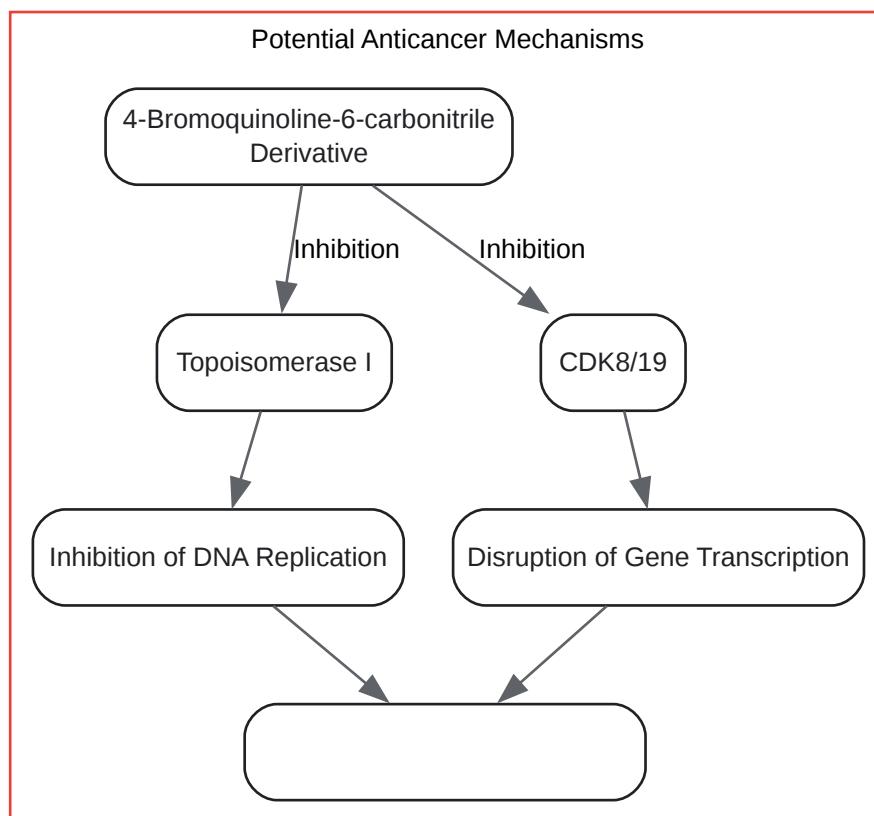
- **Bromine Atom:** The bromine atom at the 6-position is susceptible to various nucleophilic substitution and cross-coupling reactions. It can serve as a handle for introducing a wide range of substituents, making it a valuable tool for generating a library of derivatives for structure-activity relationship (SAR) studies.
- **Nitrile Group:** The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This allows for further diversification of the molecular scaffold.
- **Quinoline Ring:** The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be influenced by the existing bromo and cyano groups.

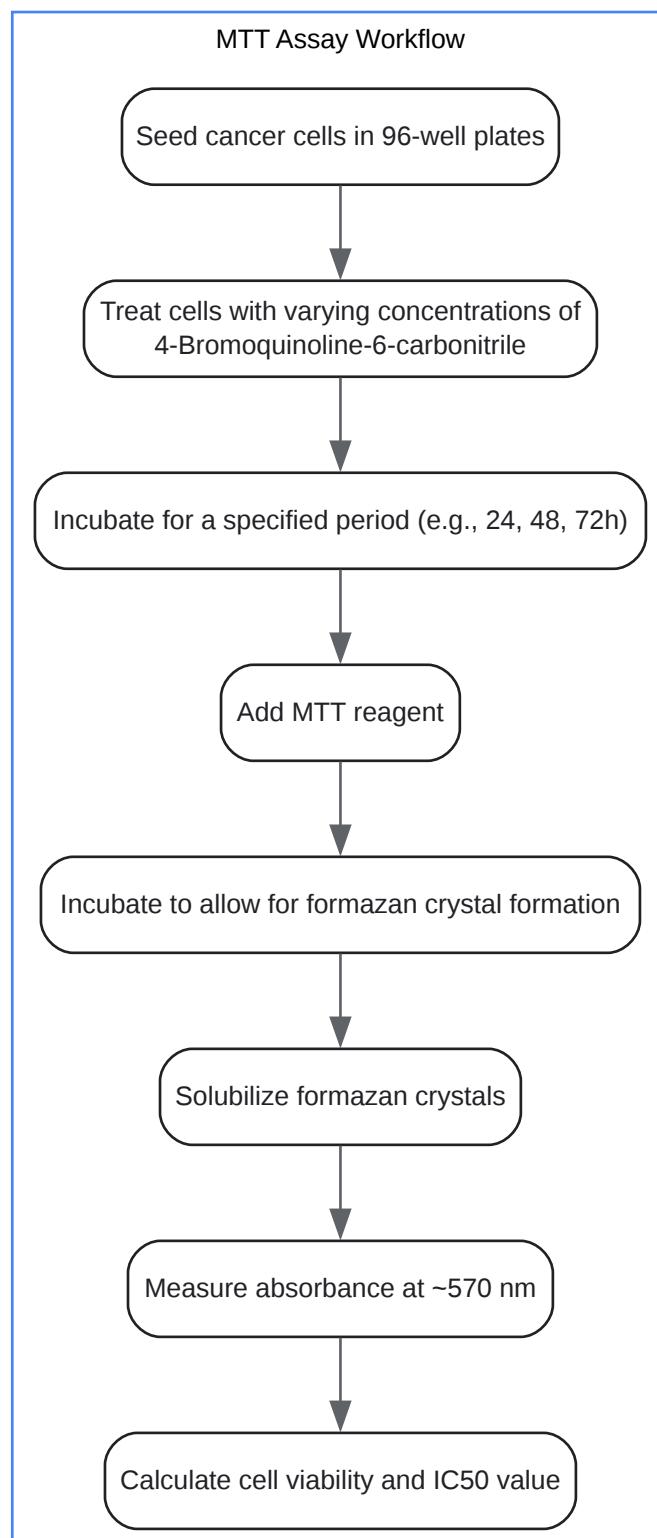
Potential Biological Activity

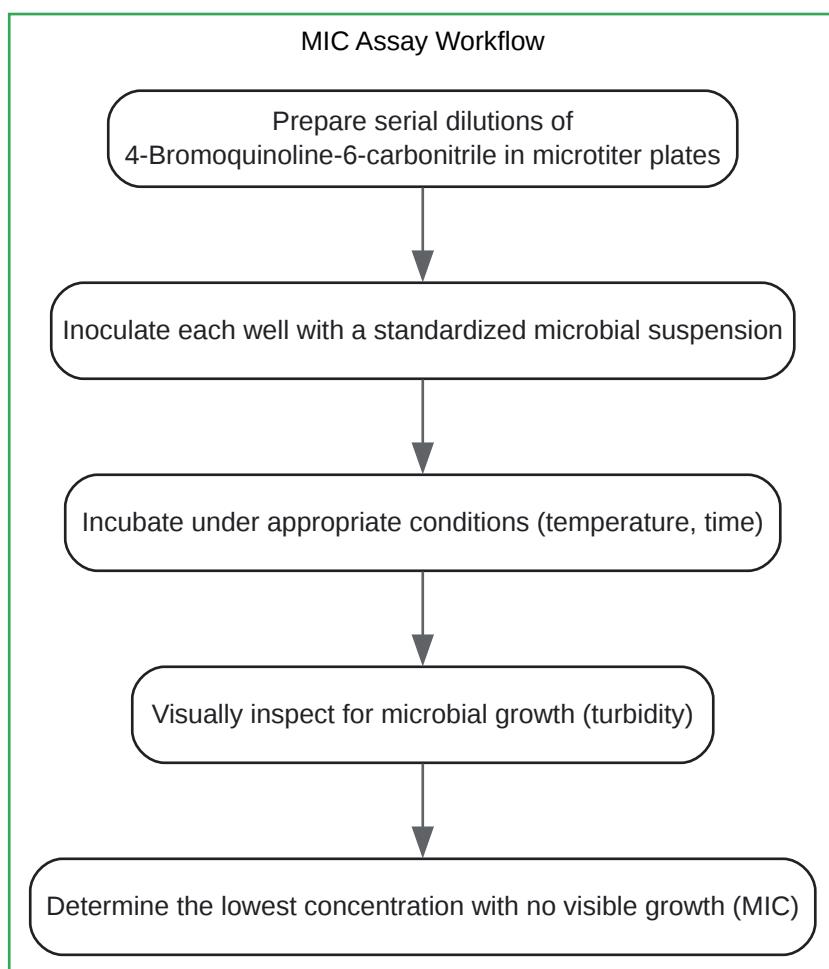
While specific biological data for **4-Bromoquinoline-6-carbonitrile** is limited, the known activities of structurally related compounds suggest significant potential in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromo- and cyano-substituted quinoline derivatives. The quinoline scaffold is a known core for potent inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.^[1] The introduction of bromine and cyano groups can enhance the cytotoxic effects of the quinoline core.^[2] Potential mechanisms of action for compounds derived from this scaffold include the inhibition of topoisomerase I and cyclin-dependent kinases (CDK8/19), which are crucial for DNA replication and gene transcription in cancer cells.^[1]







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References

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